N'-Benzoyl-N,N-diethylthiourea
Overview
Description
N'-Benzoyl-N,N-diethylthiourea is a useful research compound. Its molecular formula is C12H16N2OS and its molecular weight is 236.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metal Extraction and Complexation
N'-Benzoyl-N,N-diethylthiourea has been studied for its ability to form complexes with metals like palladium and gold. It was used in the solvent extraction of these metals from aqueous chloride media, demonstrating potential applications in metal recovery and purification. Notably, this compound does not require a specific pH range for effective metal extraction, which broadens its applicability. Furthermore, the formation of palladium N-benzoyl-N,N-diethylthiourea complexes was confirmed through various analyses, including NMR, FTIR, and MS, and their structures were characterized using XRD. These complexes have shown potential as ionophores in polymeric membrane electrodes, indicating their utility in electrochemical applications (Domı́nguez et al., 2002).
Synthesis of Derivatives
The compound has been used in the synthesis of various derivatives. For instance, it underwent transamidation with several amines under microwave irradiation, showcasing its utility in the creation of new chemical entities. These syntheses were performed in solvent-free conditions, highlighting the compound's role in green chemistry applications (Marquez et al., 2000).
Alkylation Studies
This compound was also studied in the context of alkylation reactions. It exhibited selective S-alkylation, which is crucial for understanding its chemical behavior and potential applications in organic synthesis. Such studies contribute to the broader understanding of thiourea derivatives in chemical reactions (Nagasawa & Mitsunobu, 1981).
Coordination Chemistry
This compound has been involved in the synthesis and characterization of novel chiral N,N-dialkyl-N'-menthyloxycarbonylthioureas. Its ability to form complexes with platinum was explored, providing insights into its coordination chemistry and potential applications in the development of new chiral ligands for metal complexes (Sacht et al., 2000).
Thermal Stabilization
Research has investigated the use of this compound derivatives as thermal stabilizers or co-stabilizers for rigid polyvinyl chloride (PVC). These studies are significant for developing new materials with enhanced thermal stability, which is crucial in various industrial applications (Sabaa et al., 2003).
Mechanism of Action
Target of Action
N’-Benzoyl-N,N-diethylthiourea (BDETU) is a compound that has been shown to be an effective anticancer agent . It primarily targets the chloride ion in the mitochondrial membrane . The chloride ion plays a crucial role in maintaining the mitochondrial membrane potential, which is essential for the survival of cells .
Mode of Action
BDETU works by binding to the chloride ion in the mitochondrial membrane . This binding action blocks the transport of chloride ions into cells . As a result, there is a decrease in the mitochondrial membrane potential . This disruption in the membrane potential can lead to cell death .
Biochemical Pathways
It is known that the compound’s action on the chloride ion disrupts the normal functioning of the mitochondria . This disruption can affect various biochemical pathways that rely on the mitochondria for energy production. The compound also has an effect on metal ions and can bind with them, which may lead to the inhibition of certain enzymes .
Pharmacokinetics
The compound’s effectiveness as an anticancer agent suggests that it has good bioavailability
Result of Action
The primary result of BDETU’s action is the induction of cell death . By binding to the chloride ion and disrupting the mitochondrial membrane potential, BDETU causes a decrease in cellular energy production . This energy deficit can lead to cell death, particularly in cancer cells .
Properties
IUPAC Name |
N-(diethylcarbamothioyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-3-14(4-2)12(16)13-11(15)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXSQVXCEQMCPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)NC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350914 | |
Record name | N-(diethylcarbamothioyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58328-36-2 | |
Record name | N-(diethylcarbamothioyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.